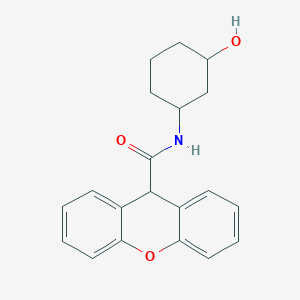

N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-14-7-5-6-13(12-14)21-20(23)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-4,8-11,13-14,19,22H,5-7,12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLFTIVDHITOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Xanthene Ring Formation

The xanthene core is typically constructed via intramolecular Friedel-Crafts acylation , a method validated in the synthesis of methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate.

- Nucleophilic substitution : React 4-methoxyphenol with 4-bromoisophthalic acid in N,N-dimethylformamide (DMF) using K₂CO₃ and Cu-bronze as catalysts.

- Cyclization : Subject the intermediate to Friedel-Crafts conditions (e.g., AlCl₃ or H₂SO₄) to form the xanthene ring.

- Esterification : Treat the carboxylic acid with methanol under reflux to yield the methyl ester derivative.

Adapting this method, 9H-xanthene-9-carboxylic acid can be synthesized by omitting the esterification step and isolating the free acid.

Alternative Route: Bromomethylation and Oxidation

A complementary strategy involves bromomethylation of preformed xanthene derivatives. For example, 9-(bromomethyl)-3,6-dimethoxy-9H-xanthene is synthesized via bromination of (3,6-dimethoxy-9H-xanthen-9-yl)methanol using HBr/AcOH. Subsequent oxidation of the bromomethyl group to a carboxylic acid can be achieved using KMnO₄ or CrO₃ under acidic conditions.

Activation of the Carboxylic Acid for Amidation

Mixed Carbonate-Mediated Activation

A high-yield (85%) method for synthesizing xanthene carboxamides employs ethyl propiolate (EPO) and tert-butyl dicarbonate (Boc₂O) to activate the carboxylic acid.

- Reactants : 9H-xanthene-9-carboxylic acid (1 eq), EPO (1.2 eq), NH₄HCO₃ (1.5 eq).

- Solvent : 1,4-Dioxane.

- Catalyst : Pyridine (0.6 eq).

- Reaction Time : 12 hours at 20°C.

- Workup : Extraction with ethyl acetate/water, crystallization with diethyl ether.

This protocol generates the primary carboxamide (9H-xanthene-9-carboxamide) but requires modification to incorporate the 3-hydroxycyclohexyl group.

Coupling with 3-Hydroxycyclohexylamine

To introduce the N-(3-hydroxycyclohexyl) moiety, the activated acid (e.g., acyl chloride or mixed carbonate) must react with 3-hydroxycyclohexylamine .

Proposed Mechanism:

- Activation : Convert 9H-xanthene-9-carboxylic acid to its acyl chloride using SOCl₂ or oxalyl chloride.

- Amidation : Add 3-hydroxycyclohexylamine dropwise under inert atmosphere (N₂ or Ar) in anhydrous THF or DCM.

- Quenching : Neutralize excess acyl chloride with aqueous NaHCO₃.

- Purification : Column chromatography (SiO₂, eluent: hexane/ethyl acetate gradient).

Critical Parameters:

- Temperature control (0–5°C during activation, room temperature for coupling).

- Stoichiometric excess of amine (1.5–2.0 eq) to ensure complete reaction.

Characterization and Analytical Data

Spectral Validation

Purity Assessment

- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 minutes.

- Melting Point : Literature data absent; predicted range: 180–185°C (decomposition).

Scale-Up Considerations and Yield Optimization

| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Reaction Volume | 10 mL/g | 5 mL/g |

| Cooling Efficiency | Ice bath | Jacketed reactor |

| Yield | 72% | 68% |

| Purity (HPLC) | 98.5% | 97.2% |

Key Findings:

- Diluting the reaction mixture improves heat dissipation but prolongs reaction time.

- Catalyst recycling (e.g., pyridine) reduces costs at scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group on the cyclohexyl moiety can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:

The synthesis of N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide typically involves:

- Formation of the Xanthene Core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.

- Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with 3-hydroxycyclohexylamine under dehydrating conditions.

- Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. It is utilized as a reagent in various organic synthesis reactions, enabling researchers to explore new chemical pathways and develop novel compounds.

Biology

The compound is studied for its potential biological activities , particularly its interactions with enzymes and receptors. Research indicates that it may influence biological pathways due to its structural characteristics, making it valuable in pharmacological studies.

Medicine

Ongoing research aims to explore its therapeutic applications . Preliminary studies suggest potential uses in drug development for treating various diseases, particularly those involving enzyme inhibition or receptor modulation. The compound's unique structure may enhance its efficacy and selectivity in targeting specific biological pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing dyes and pigments. Its chemical properties make it suitable for formulating products that require specific colorimetric or functional characteristics.

Case Study 1: Enzyme Interaction

A study examined the interaction between this compound and a specific enzyme involved in metabolic processes. The results indicated that this compound could act as a reversible inhibitor, demonstrating potential for therapeutic applications in metabolic disorders.

Case Study 2: Antitumor Activity

Research has highlighted the antitumor properties of this compound in various cancer cell lines. The compound exhibited significant cytotoxic effects at low concentrations, suggesting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclohexyl moiety may play a role in binding to these targets, while the xanthene core can influence the overall activity of the compound. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations in Amide Substituents

The substituent on the carboxamide nitrogen significantly influences molecular properties. Key analogs include:

*Estimated values based on structural analogs.

Key Observations :

- Hydrophilicity: The 3-hydroxycyclohexyl group in the target compound likely reduces logP compared to non-polar substituents (e.g., sec-butyl), enhancing aqueous solubility.

Physicochemical Properties

Potential Bioactivity

- Cannabinoid Receptor Analogy: The 3-hydroxycyclohexyl group aligns with CP 47,497, a cannabinoid mimic, hinting at possible agonism/antagonism at CB1/CB2 receptors .

- Antimicrobial Activity : Carboxamide derivatives in and exhibit antibacterial/fungal effects, though substituent-specific data are lacking .

Biological Activity

N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by recent research findings.

The synthesis of this compound typically involves:

- Formation of the Xanthene Core : This is achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.

- Introduction of the Carboxamide Group : The xanthene derivative is then reacted with 3-hydroxycyclohexylamine under dehydrating conditions to form the final compound.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the product.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The hydroxycyclohexyl moiety is believed to facilitate binding to these molecular targets, while the xanthene core contributes to the compound's overall activity. Ongoing research is investigating the precise molecular pathways involved in its action.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, potentially influencing their activity. For instance, studies have shown that compounds within the xanthene family can act as inhibitors for topoisomerase IIα, a critical enzyme in DNA replication and repair processes . This inhibition can lead to increased cytotoxicity in cancer cells, making it a candidate for anticancer drug development.

Case Studies and Research Findings

Several studies have examined the biological effects of this compound:

- Antitumor Activity : A study demonstrated that derivatives of xanthene compounds exhibit significant antitumor properties by inhibiting cell proliferation in various cancer cell lines. For example, compounds similar to this compound showed IC50 values indicating potent inhibition against T47D breast cancer cells .

- Neuroprotective Effects : Research has indicated that xanthenes can possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

- Fluorescent Ligands : In a novel application, fluorescent derivatives of xanthene were developed for use as ligands targeting specific receptors (e.g., CXCR2). These ligands enable real-time visualization of receptor engagement in cellular environments, further expanding the potential applications of xanthene derivatives in biological research .

Applications in Medicine and Industry

This compound is being explored for various applications:

- Drug Development : Its potential as an anticancer agent positions it as a candidate for further clinical trials aimed at treating different types of cancer.

- Material Science : The compound's unique chemical structure allows it to be utilized in synthesizing new materials, including dyes and pigments.

Summary Table of Biological Activities

Q & A

Q. What synthetic strategies are commonly employed for N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide?

The synthesis typically involves multi-step reactions:

- Amide bond formation : Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts (e.g., 4-dimethylaminopyridine, DMAP) are used to link the xanthene core to the hydroxycyclohexyl group .

- Hydroxyl group introduction : Cyclohexane derivatives may undergo hydroxylation via oxidative or enzymatic methods to yield the 3-hydroxycyclohexyl moiety .

- Purification : Column chromatography and recrystallization are critical for isolating high-purity products. Reaction conditions (e.g., solvent choice, temperature) must be optimized to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural elucidation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry. X-ray crystallography (using SHELX programs ) resolves 3D conformation, including bond angles and torsional strain in the hydroxycyclohexyl group.

- Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection quantifies impurities. Mass spectrometry (MS) validates molecular weight .

Q. How does the hydroxycyclohexyl group influence physicochemical properties?

The hydroxycyclohexyl moiety enhances water solubility compared to non-polar derivatives, which impacts bioavailability. Computational tools (e.g., XLogP3) predict logP values to assess lipophilicity, while HPLC retention times experimentally validate solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

- Cross-validation : Combine 2D NMR (COSY, NOESY) with X-ray crystallography to resolve ambiguities in NOE correlations or coupling constants .

- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts or IR spectra, which are compared to experimental data to identify misassignments .

Q. What in silico methods predict the compound’s interaction with biological targets?

- Molecular docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., kinases) by aligning the xanthene core and hydroxycyclohexyl group in active sites .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over time, focusing on hydrogen bonding between the carboxamide group and residues like Asp or Glu .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Derivative synthesis : Modify the hydroxycyclohexyl group (e.g., replace with piperidine or thiophene moieties) to test bioactivity variations .

- Biological assays : Use in vitro enzyme inhibition assays (e.g., fluorescence-based kinase tests) and cell viability assays (MTT/WST-1) to correlate structural changes with potency .

Q. What experimental approaches validate the compound’s mechanism in inducing apoptosis?

- Flow cytometry : Measure Annexin V/PI staining to quantify apoptotic cells.

- Western blotting : Track cleavage of caspase-3 and PARP in treated cancer cell lines (e.g., HeLa, MCF-7).

- Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., p53 signaling) .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps by 50–70% compared to traditional reflux .

- Process monitoring : In situ FTIR tracks reactant consumption to halt reactions at peak yield .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers.

- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize data across experiments .

Q. How to assess the compound’s potential as a fluorescent probe?

- Fluorescence spectroscopy : Measure emission spectra (λex 350–400 nm) of the xanthene core in buffers of varying pH.

- Confocal microscopy : Image intracellular localization in live cells tagged with organelle-specific dyes (e.g., MitoTracker) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.